N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide

CYP3A4 type II binding regioisomeric selectivity

Ortho-pyridinyl configuration forces a Type I binding mode, distinct from meta/para isomers that coordinate heme iron. Pair with CAS 689269-48-5 and 689269-17-8 to map CYP3A4 regioselectivity. Supplied from ZINC (ZINC00217198) and Enamine (Enamine_001733) screening decks—ready for HTS, ADME model training, and sterically demanding amide coupling development.

Molecular Formula C21H21N3O
Molecular Weight 331.4 g/mol
Cat. No. B12135219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide
Molecular FormulaC21H21N3O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C21H21N3O/c25-21(23-15-8-2-1-3-9-15)17-14-20(19-12-6-7-13-22-19)24-18-11-5-4-10-16(17)18/h4-7,10-15H,1-3,8-9H2,(H,23,25)
InChIKeyGQRGCYKCDMQXEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide – Core Chemical Identity for Procurement and Screening


N-Cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide (CAS RN 438025-11-7; ChemSpider CSID:662745; molecular formula C₂₁H₂₁N₃O; monoisotopic mass 331.168457 Da) is a fully synthetic, small-molecule quinoline-4-carboxamide derivative featuring a quinoline bicyclic core, a 2-pyridinyl substituent at the quinoline 2‑position, and an N‑cyclohexyl carboxamide at the 4‑position. Its predicted physicochemical profile includes a computed LogP of 3.49, a polar surface area of 55 Ų, zero Rule‑of‑5 violations, and a boiling point of 560.9 ± 45.0 °C, consistent with a moderately lipophilic, orally bioavailable chemical space. The compound is catalogued in the ZINC (ZINC00217198) and Enamine (Enamine_001733) screening libraries, indicating commercial availability for high‑throughput and fragment‑based screening campaigns. It belongs to a broader chemotype—pyridinyl‑substituted quinoline‑4‑carboxamides—that has been systematically investigated for cytochrome P450 binding and metabolic stability. [1]

Why N-Cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide Cannot Be Interchanged with Generic Quinoline‑4‑carboxamide Analogs


Pyridinyl‑substituted quinoline‑4‑carboxamides are not functionally interchangeable because the regiochemistry of the pyridine nitrogen atom (ortho, meta, or para relative to the quinoline linkage) exerts a profound, quantifiable influence on target‑protein binding affinity. In a controlled series of pyridinyl quinoline‑4‑carboxamide analogs, the difference in CYP3A4 binding affinity between the para‑nitrogen and ortho‑nitrogen regioisomers reached up to 1,249‑fold, while the para‑versus‑meta shift altered affinity by up to 111‑fold. [1] For the target compound, the pyridin‑2‑yl (ortho‑nitrogen) configuration sterically precludes direct nitrogen‑heme iron coordination, shifting the molecule from a type II to a type I binding mode relative to its 3‑ and 4‑pyridinyl counterparts—a mechanistic distinction that cannot be inferred from gross chemical class membership alone. [1] Generic substitution without explicit regioisomeric specification therefore risks introducing uncontrolled variance in target engagement, metabolic stability, and off‑target CYP inhibition profiles. [1]

Quantitative Differentiation Evidence for N-Cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide Versus Closest Analogs


Regioisomeric Pyridine‑Nitrogen Position Determines CYP3A4 Binding Mode and Affinity: Ortho‑Nitrogen (2‑Pyridinyl) Versus Para‑Nitrogen (4‑Pyridinyl) Isomers

In a systematic study of pyridinyl quinoline‑4‑carboxamide analogs, the position of the pyridine nitrogen atom was the dominant determinant of CYP3A4 binding affinity. Across nine homologous series, para‑nitrogen (4‑pyridinyl) compounds consistently exhibited the highest CYP3A4 affinity, while ortho‑nitrogen (2‑pyridinyl) compounds showed dramatically weaker binding—the difference reaching 1,249‑fold in Series 3 (para Ki = 76 nM vs. ortho Ki = 94,900 nM). [1] The ortho‑nitrogen configuration of the target compound precludes direct coordination to the heme iron due to steric clash with the heme prosthetic group, effectively converting the molecule from a type II to a type I CYP ligand. This mechanistic switch has downstream consequences for metabolic stability and potential drug–drug interaction liability that are not predictable from the para‑ or meta‑pyridinyl counterparts. [1]

CYP3A4 type II binding regioisomeric selectivity drug metabolism

Predicted Physicochemical Differentiation: N‑Cyclohexyl‑2‑pyridin‑2‑yl Versus N‑Cyclohexyl‑2‑pyridin‑4‑yl Isomer

Although the 2‑pyridinyl (target) and 4‑pyridinyl (CAS 689269‑17‑8) isomers share the same molecular formula (C₂₁H₂₁N₃O) and molecular weight (331.41 Da), the regioisomeric nitrogen placement produces distinct predicted physicochemical parameters relevant to permeability and solubility. The target compound has a predicted LogP of 3.49, polar surface area (PSA) of 55 Ų, molar refractivity of 98.7 ± 0.4 cm³, and zero Rule‑of‑5 violations. The 4‑pyridinyl isomer (CAS 689269‑17‑8) has a predicted boiling point of 558.1 ± 45.0 °C and flash point of 291.4 ± 28.7 °C versus 560.9 ± 45.0 °C and 293.0 ± 28.7 °C respectively for the target compound, indicating subtle but measurable differences in intermolecular interactions. [1] These differences arise from altered dipole moment orientation and hydrogen‑bond acceptor topology between the ortho‑ and para‑pyridinyl configurations, which can affect chromatographic retention, formulation behavior, and membrane partitioning independently of gross lipophilicity.

physicochemical properties LogP polar surface area ADME prediction

Conformational and Steric Differentiation: N‑Cyclohexyl Amide Versus N‑Aryl or N‑Alkyl Quinoline‑4‑carboxamide Analogs

The N‑cyclohexyl carboxamide substituent introduces a saturated, conformationally mobile cyclic aliphatic group at the 4‑position amide, differentiating this compound from analogs bearing aromatic (e.g., N‑phenyl, N‑benzyl) or linear aliphatic (e.g., N‑methyl, N‑ethyl) amide substituents. In the CYP3A4 structure–activity study, compounds with aliphatic rings at the amide position (Series 1 and 2) bound less tightly than those with aromatic rings—e.g., Series 1 para‑nitrogen Ki = 3,900 nM (aliphatic) versus Series 7 para‑nitrogen Ki = 67 nM (naphthalene‑containing), a ~58‑fold difference. [1] Furthermore, excessive steric bulk at the amide position was observed to decrease CYP3A4 affinity across multiple series. [1] The cyclohexyl group occupies a steric volume intermediate between a simple methyl group and a phenyl ring, with greater conformational flexibility than aromatic substituents, which may differentially affect binding pocket accommodation in target proteins beyond CYP enzymes. [1]

conformational analysis steric bulk SAR target engagement

Synthetic Tractability and Commercial Availability: Differentiation from the 3‑Pyridinyl and 4‑Pyridinyl Isomers

The target compound is accessible via condensation of 2‑(pyridin‑2‑yl)quinoline‑4‑carboxylic acid with cyclohexylamine. The core intermediate, 2‑(pyridin‑2‑yl)quinoline‑4‑carboxylic acid, is prepared through condensation of isatin with 2‑acetylpyridine under Friedländer‑type conditions. The 2‑pyridinyl isomer (CAS 438025‑11‑7) is catalogued in the ZINC screening library (ZINC00217198) and the Enamine commercial collection (Enamine_001733), confirming its availability as a stock compound for screening. The 3‑pyridinyl isomer (CAS 689269‑48‑5) and 4‑pyridinyl isomer (CAS 689269‑17‑8) have distinct CAS registries and independent supply chains. [1] The ortho‑pyridinyl configuration of the target compound introduces steric hindrance at the carboxylic acid coupling step that can reduce amide bond formation yields relative to the para‑pyridinyl isomer, a practical consideration for resynthesis campaigns.

chemical sourcing synthetic accessibility library enumeration procurement

Class‑Level Evidence: Pyridinyl Quinoline‑4‑carboxamides as Targeted CYP Probes and Potential Kinase/Ndc80 Inhibitor Scaffolds

The pyridinyl quinoline‑4‑carboxamide chemotype has been validated across multiple target classes beyond CYP enzymes. A related quinoline‑4‑carboxamide derivative has demonstrated multistage antimalarial activity with potent in vivo efficacy via a novel mechanism of action. [1] Separately, quinoline‑4‑carboxamide derivatives have been disclosed as inhibitors of the Ndc80 kinetochore subcomplex–microtubule binding interaction, a target relevant to mitotic checkpoint disruption in oncology. [2] Novel N,2‑diphenyl‑6‑(aryl/heteroaryl)quinoline‑4‑carboxamide derivatives have demonstrated PDK1‑targeted anticancer activity with the ability to potentiate apoptosis and overcome chemoresistance in colorectal cancer models. [3] While the target compound has not been directly assayed in these systems, its structural membership in the pyridinyl quinoline‑4‑carboxamide class positions it as a candidate for profiling against these emerging target families. The critical structural discriminator—the 2‑pyridinyl ortho‑nitrogen configuration—is expected to modulate target engagement differentially compared to 3‑ and 4‑pyridinyl analogs based on the CYP3A4 regioisomeric SAR precedent. [4]

chemical probe CYP inhibition Ndc80 kinetochore kinase inhibition

Recommended Research and Procurement Application Scenarios for N-Cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide


CYP3A4 Type I Versus Type II Binding Probe in Metabolic Stability Screening Panels

The target compound's ortho‑pyridinyl nitrogen configuration precludes heme iron coordination, making it a representative type I CYP ligand within the quinoline‑4‑carboxamide series. When assembled as a matched set with its 3‑pyridinyl (CAS 689269‑48‑5) and 4‑pyridinyl (CAS 689269‑17‑8) isomers, the three compounds enable systematic investigation of how pyridine nitrogen position modulates CYP3A4 binding mode, metabolic stability, and regioselectivity of oxidative metabolism—building directly on the framework established by Peng et al. (2010) where ortho/para Ki ratios reached 1,249‑fold. [1] The N‑cyclohexyl amide provides a defined aliphatic steric input distinct from the aromatic amide substituents used in the original study. [1]

Diversity‑Oriented Screening Library Enumeration for Quinoline‑Based Kinase or Kinetochore Inhibitor Discovery

The compound's presence in the ZINC (ZINC00217198) and Enamine (Enamine_001733) screening collections confirms its immediate availability as a stock screening compound. Its 2‑pyridinyl‑cyclohexyl substitution pattern fills a distinct region of chemical space within quinoline‑4‑carboxamide libraries that is not occupied by the 3‑pyridinyl or 4‑pyridinyl isomers or by N‑aryl amide analogs. This structural differentiation is relevant for screening campaigns targeting Ndc80 kinetochore–microtubule interactions, PDK1 kinase, or antimalarial mechanisms where quinoline‑4‑carboxamide derivatives have shown validated activity. [2]

ADME Property Benchmarking and Computational Model Building for Heterocyclic Amides

With its predicted LogP of 3.49, PSA of 55 Ų, zero Rule‑of‑5 violations, and moderately lipophilic character, the target compound serves as a well‑characterized input for computational ADME model training and validation. The three freely rotatable bonds, single hydrogen‑bond donor, and four hydrogen‑bond acceptors define a specific descriptor profile that can be used to benchmark in silico permeability and solubility predictions against experimentally measured values generated by the purchasing laboratory. The availability of two regioisomeric comparators enables direct assessment of how pyridine nitrogen position affects experimental LogD, solubility, and permeability independent of molecular formula changes.

Synthetic Methodology Development for Sterically Hindered Quinoline‑4‑carboxamide Coupling Reactions

The ortho‑pyridinyl configuration introduces steric hindrance adjacent to the carboxylic acid coupling site, making this compound a challenging substrate for amide bond formation relative to the para‑pyridinyl isomer. This property renders it useful as a test substrate for developing and benchmarking new coupling reagents, catalytic amidation methods, or microwave‑assisted protocols where sterically encumbered quinoline‑4‑carboxylic acids are employed. Comparative reaction yields and purity profiles against the 3‑pyridinyl and 4‑pyridinyl isomers can quantify the synthetic penalty associated with ortho substitution.

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